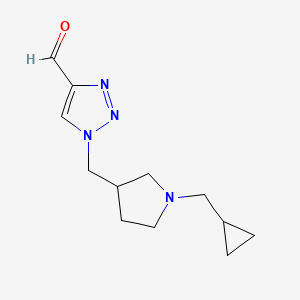
1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C12H18N4O and its molecular weight is 234.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, molecular mechanisms, and biological effects based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula: C12H20N4O
- Molecular Weight: 236.31 g/mol
- CAS Number: 2098076-13-0
Enzyme Interactions
The compound is known to interact with various enzymes and proteins, influencing their activity. The pyrrolidine ring of the compound can form hydrogen bonds with amino acid residues in enzyme active sites, which may lead to inhibition or activation of enzymatic functions. This property suggests potential applications in drug development targeting specific enzymatic pathways .
Cellular Effects
Research indicates that this compound significantly influences cellular processes such as:
- Cell Signaling Pathways: It modulates several signaling proteins, altering cellular responses.
- Gene Expression: The compound can affect the transcriptional activity of genes involved in critical biological functions.
- Cellular Metabolism: It impacts metabolic pathways, potentially leading to altered energy homeostasis within cells .
The biological activity of this compound is primarily mediated through its binding interactions with biomolecules. These interactions can lead to:
- Inhibition of Protein Function: By binding to active sites on enzymes, it may prevent substrate access or alter catalytic efficiency.
- Induction of Apoptosis: Similar compounds have shown the ability to induce apoptosis in cancer cell lines by triggering mitochondrial pathways and DNA damage responses .
Antiproliferative Effects
In vitro studies have demonstrated that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- The compound was evaluated for its activity against leukemia cell lines (e.g., K562 and HL-60), showing comparable potency to established chemotherapeutic agents like doxorubicin .
Morphological Changes in Cells
Exposure to this compound has been linked with:
- Apoptotic Bodies Formation: Indicating that it triggers programmed cell death.
- Membrane Blebbing and Chromatin Condensation: These are hallmarks of apoptosis and suggest that the compound can effectively induce cell death in malignant cells .
Case Studies and Research Findings
Several studies have highlighted the biological significance of triazole derivatives, including this compound:
Eigenschaften
IUPAC Name |
1-[[1-(cyclopropylmethyl)pyrrolidin-3-yl]methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-9-12-8-16(14-13-12)7-11-3-4-15(6-11)5-10-1-2-10/h8-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCRINFCFGZLOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(C2)CN3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















